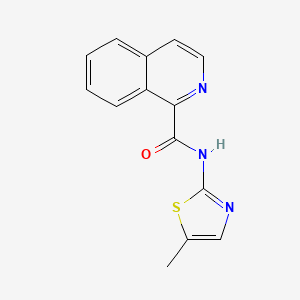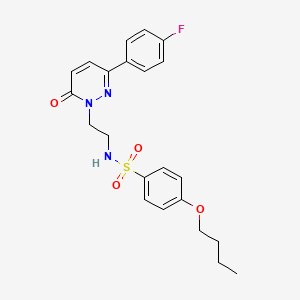
Tectorigenin 7-O-xylosylglucoside
説明
Tectorigenin 7-O-xylosylglucoside is a naturally occurring isoflavone glycoside. It is primarily isolated from the flowers of Pueraria lobata and Pueraria thomsonii. This compound is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and estrogenic effects .
作用機序
Target of Action
Tectorigenin 7-O-xylosylglucoside is a glycosidic isoflavone Its aglycone form, tectorigenin, has been reported to have multiple pharmacological effects, such as anticancer, antidiabetic, hepatoprotective, anti-inflammatory, antioxidative, antimicrobial, cardioprotective, and neuroprotective . These effects suggest that this compound may interact with a variety of cellular targets involved in these processes.
Mode of Action
It is known that the compound undergoes microbial metabolism by various bacterial strains . This metabolism could potentially alter the compound’s structure and enhance its interaction with its targets, leading to the observed pharmacological effects.
Pharmacokinetics
Pharmacokinetic studies have demonstrated that the main metabolic pathways in rats for Tectorigenin, the aglycone form of this compound, are glucuronidation, sulfation, demethylation, and methoxylation . It exhibits poor bioavailability . These ADME properties significantly impact the bioavailability of the compound, which is a crucial factor in its pharmacological efficacy.
Result of Action
This compound has been reported to have anti-inflammatory, antioxidant, and antitumor activities . These activities suggest that the compound can induce molecular and cellular changes that contribute to these effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s metabolism by intestinal bacteria suggests that the gut microbiome could play a significant role in modulating its action . Additionally, factors such as the administration time and concentration can affect the compound’s cytotoxicity .
生化学分析
Biochemical Properties
Tectorigenin 7-O-xylosylglucoside is a glycosidic isoflavone with anti-inflammatory, antioxidant, and antitumor activities .
Cellular Effects
It is known to have multiple pharmacological effects, such as anticancer, antidiabetic, hepatoprotective, anti-inflammatory, antioxidative, antimicrobial, cardioprotective, and neuroprotective . These effects suggest that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is known that the main metabolic pathways in rats for tectorigenin, a related compound, are glucuronidation, sulfation, demethylation, and methoxylation .
Transport and Distribution
It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc , suggesting that it could potentially interact with various transporters or binding proteins .
準備方法
Synthetic Routes and Reaction Conditions
Tectorigenin 7-O-xylosylglucoside can be synthesized through the hydrolysis of tectoridin using 3% hydrochloric acid in a methanol-water mixture (1:1, v/v) at 85°C under reflux for 4 hours. This method yields approximately 37.5% of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources such as the flowers of Pueraria lobata and Pueraria thomsonii. The extraction process includes solvent extraction followed by purification using chromatographic techniques .
化学反応の分析
Types of Reactions
Tectorigenin 7-O-xylosylglucoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学的研究の応用
Tectorigenin 7-O-xylosylglucoside has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of isoflavones and their derivatives.
Biology: Investigated for its potential to modulate biological pathways related to oxidative stress and inflammation.
Medicine: Explored for its potential therapeutic effects in conditions such as cancer, diabetes, and cardiovascular diseases.
Industry: Utilized in the development of natural health products and dietary supplements
類似化合物との比較
Similar Compounds
Tectoridin: The 7-glucoside of tectorigenin, known for its similar pharmacological properties.
Kakkalide: Another isoflavone glycoside with estrogenic effects.
Uniqueness
Tectorigenin 7-O-xylosylglucoside is unique due to its specific glycosylation pattern, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other isoflavone glycosides .
特性
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-37-25-15(6-14-17(21(25)33)18(30)12(7-38-14)10-2-4-11(28)5-3-10)41-27-24(36)22(34)20(32)16(42-27)9-40-26-23(35)19(31)13(29)8-39-26/h2-7,13,16,19-20,22-24,26-29,31-36H,8-9H2,1H3/t13-,16-,19+,20-,22+,23-,24-,26+,27-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYJIRFKDCXYCX-YUPZTAPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action for Tectorigenin 7-O-xylosylglucoside's skin-whitening effects?
A1: Research suggests that this compound exerts its depigmentation effects through a two-pronged approach:
- Inhibiting melanin synthesis: It achieves this by reducing the gene expression of tyrosinase and microphthalmia-associated transcription factor (MITF) in melanocytes. []
- Promoting depigmentation factor secretion: This compound has been shown to reduce DKK-1 gene expression in fibroblasts, potentially leading to increased secretion of depigmentation factors. []
Q2: How is this compound metabolized in the human body?
A2: Studies indicate that this compound, along with other glycosidic isoflavones like tectoridin, genistin, and glycitin, undergoes complete hydrolysis in the small intestine by enzymes, not bacteria. This process releases aglycones, primarily tectorigenin, which are further metabolized by human fecal microbiota. []
Q3: Does this compound exhibit estrogenic activity like some other isoflavones?
A3: While some isoflavones are known to bind to estrogen receptors, research suggests that this compound, even at high doses, does not exhibit significant estrogenic activity in vitro or in vivo. [] This is a significant finding for the safety profile of this compound as a food supplement.
Q4: What analytical techniques are commonly used to identify and quantify this compound?
A4: High-performance liquid chromatography (HPLC) is frequently employed for the simultaneous analysis of this compound and other isoflavones in plant extracts. This method, often coupled with an evaporative light scattering detector, allows for efficient separation and quantification of these compounds. [, ]
Q5: Are there any studies investigating the effects of this compound on human health?
A5: A randomized, double-blind, placebo-controlled study on healthy males explored the effects of a food product containing this compound and other Pueraria thomsonii flower isoflavones. Results indicated that regular intake of these compounds led to a significant increase in energy expenditure, suggesting a potential role in influencing energy metabolism. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


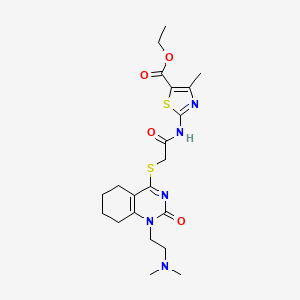

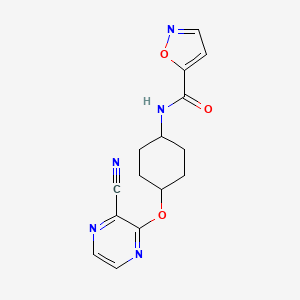
amine hydrochloride](/img/structure/B2986128.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-2H-chromen-2-one](/img/structure/B2986129.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2986131.png)
![1'-(3-bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one](/img/structure/B2986133.png)
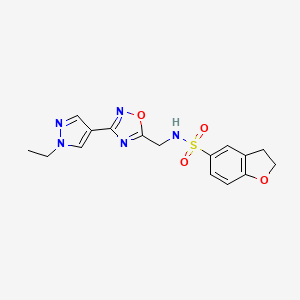
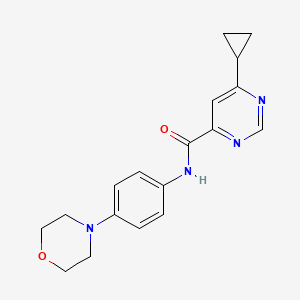
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzamide](/img/structure/B2986136.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2986143.png)
